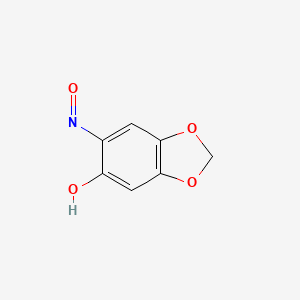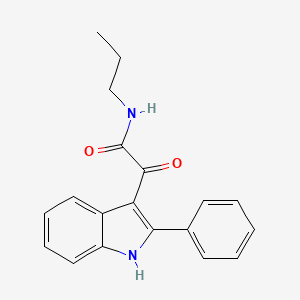![molecular formula C16H18F6N2O3 B15002922 Ethyl 3,3,3-trifluoro-2-(propanoylamino)-2-[[3-(trifluoromethyl)phenyl]methylamino]propanoate](/img/structure/B15002922.png)
Ethyl 3,3,3-trifluoro-2-(propanoylamino)-2-[[3-(trifluoromethyl)phenyl]methylamino]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL 3,3,3-TRIFLUORO-2-PROPANAMIDO-2-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}AMINO)PROPANOATE is a complex organic compound characterized by the presence of trifluoromethyl groups These groups are known for their significant impact on the chemical and physical properties of the molecules they are part of, often enhancing stability and bioavailability
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3,3,3-TRIFLUORO-2-PROPANAMIDO-2-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}AMINO)PROPANOATE typically involves multiple steps, starting from readily available precursors. One common approach is the enantioselective Friedel–Crafts alkylation of simple phenols and indoles with ethyl 3,3,3-trifluoropyruvate under different reaction conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process, making it more suitable for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
ETHYL 3,3,3-TRIFLUORO-2-PROPANAMIDO-2-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}AMINO)PROPANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the trifluoromethyl groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.
Applications De Recherche Scientifique
ETHYL 3,3,3-TRIFLUORO-2-PROPANAMIDO-2-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}AMINO)PROPANOATE has a wide range of scientific research applications:
Chemistry: It is used as a building block in synthetic chemistry for the preparation of fluorine-containing compounds.
Biology: The compound’s unique properties make it useful in the study of biological systems, particularly in understanding the effects of trifluoromethyl groups on biological activity.
Mécanisme D'action
The mechanism of action of ETHYL 3,3,3-TRIFLUORO-2-PROPANAMIDO-2-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}AMINO)PROPANOATE involves its interaction with molecular targets through its trifluoromethyl groups. These groups can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
ETHYL 3,3,3-TRIFLUORO-2-PROPANAMIDO-2-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}AMINO)PROPANOATE stands out due to its specific combination of trifluoromethyl groups and the propanamido structure. This unique configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C16H18F6N2O3 |
|---|---|
Poids moléculaire |
400.32 g/mol |
Nom IUPAC |
ethyl 3,3,3-trifluoro-2-(propanoylamino)-2-[[3-(trifluoromethyl)phenyl]methylamino]propanoate |
InChI |
InChI=1S/C16H18F6N2O3/c1-3-12(25)24-14(16(20,21)22,13(26)27-4-2)23-9-10-6-5-7-11(8-10)15(17,18)19/h5-8,23H,3-4,9H2,1-2H3,(H,24,25) |
Clé InChI |
IYWPSMCNQLMKKH-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)NC(C(=O)OCC)(C(F)(F)F)NCC1=CC(=CC=C1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-({5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)-3-fluorobenzamide](/img/structure/B15002851.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-2-methyl-4-(3-nitrophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B15002864.png)
![2-[4-(1,3-benzodioxol-5-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]phenol](/img/structure/B15002866.png)
![7-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B15002867.png)
![1-(6-methoxy-1,3-benzothiazol-2-yl)-4-(4-methoxyphenyl)-3-methyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B15002869.png)
![3-cyclopropyl-N-(2-{[(4-ethoxyphenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15002884.png)


![N-methyl-2-{[oxo(2-phenyl-1H-indol-3-yl)acetyl]amino}benzamide](/img/structure/B15002897.png)
![11,13-dimethyl-4-(4-nitrophenyl)-6-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B15002908.png)
![2-{4-[1-(6-chloropyridazin-3-yl)-6-hydroxy-3-methyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-4-yl]phenoxy}acetamide](/img/structure/B15002909.png)
![N-[1-(Butylamino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]benzamide](/img/structure/B15002912.png)

![N-{2-[(3-chloro-4-fluorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}acetamide](/img/structure/B15002942.png)
